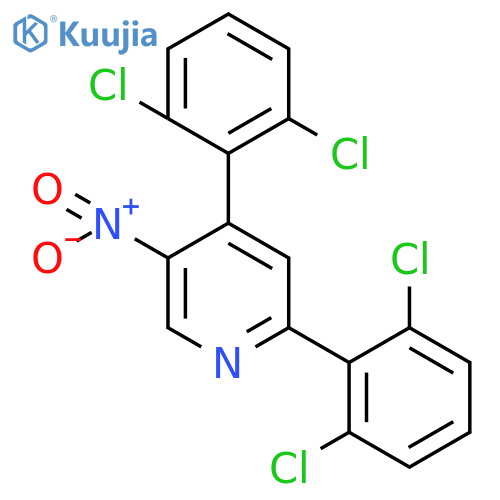Cas no 1361700-82-4 (2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine)

1361700-82-4 structure
商品名:2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine
CAS番号:1361700-82-4
MF:C17H8Cl4N2O2
メガワット:414.069620132446
CID:4798941
2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine
-
- インチ: 1S/C17H8Cl4N2O2/c18-10-3-1-4-11(19)16(10)9-7-14(22-8-15(9)23(24)25)17-12(20)5-2-6-13(17)21/h1-8H
- InChIKey: SUGKFBRBDUMRMZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C(=CN=C(C2C(=CC=CC=2Cl)Cl)C=1)[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 458
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 58.7
2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006297-500mg |
2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine |
1361700-82-4 | 97% | 500mg |
$1,009.40 | 2022-04-03 | |
| Alichem | A022006297-1g |
2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine |
1361700-82-4 | 97% | 1g |
$1,730.40 | 2022-04-03 | |
| Alichem | A022006297-250mg |
2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine |
1361700-82-4 | 97% | 250mg |
$646.00 | 2022-04-03 |
2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine 関連文献
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1361700-82-4 (2,4-Bis(2,6-dichlorophenyl)-5-nitropyridine) 関連製品
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
